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4-[(3-Bromobenzyl)oxy]benzoyl

chloride

CAS No.: 1160250-01-0

Cat. No.: B1372409

Get Quote

Executive Summary
4-[(3-Bromobenzyl)oxy]benzoyl chloride (CAS: 1160250-01-0) is a high-value bifunctional

building block used extensively in medicinal chemistry and materials science. Its structural

utility lies in its ability to bridge two distinct pharmacophores: it provides a reactive acyl chloride

for immediate attachment to nucleophiles (amines, alcohols) and a 3-bromoaryl motif that

serves as a latent handle for late-stage diversification via palladium-catalyzed cross-coupling.

This guide outlines the compound's technical specifications, handling protocols, and its primary

applications in synthesizing G-Protein Coupled Receptor (GPCR) modulators, nuclear receptor

ligands, and advanced liquid crystal mesogens.

Part 1: Chemical Architecture & Reactivity Profile
Structural Analysis
The compound features a biphenyl ether core, a privileged scaffold in drug discovery known for

its ability to occupy hydrophobic pockets in protein targets.
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Electrophilic Warhead (Benzoyl Chloride): The acid chloride moiety is highly reactive,

allowing for rapid, high-yielding formation of amides and esters without the need for coupling

reagents (e.g., EDC/HATU).

Linker (Ether Oxygen): Provides rotational freedom and acts as a hydrogen bond acceptor.

Diversification Handle (Meta-Bromine): The bromine atom at the meta position of the benzyl

ring is crucial. Unlike para-substituted analogs, the meta position often improves solubility

and metabolic stability by disrupting molecular symmetry. It allows for subsequent Suzuki-

Miyaura or Buchwald-Hartwig couplings.

Reactivity Map (DOT Visualization)
The following diagram illustrates the dual-reactivity logic of the scaffold.
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Figure 1: Bifunctional reactivity map. Solid lines indicate immediate reactivity; dashed lines

indicate downstream diversification.

Part 2: Key Research Applications
Medicinal Chemistry: GPCR & Nuclear Receptor Ligands
The 4-(benzyloxy)benzamide motif is a recurring pharmacophore in agonists for GPR40

(FFAR1) and PPAR (Peroxisome Proliferator-Activated Receptors).
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Mechanism: The benzoyl moiety typically mimics the polar headgroup required for receptor

anchoring, while the bromobenzyl tail extends into the lipophilic binding pocket.

Application: Researchers use this chloride to synthesize libraries of GPR40 agonists for type

2 diabetes research. The bromine allows for the optimization of lipophilicity (LogP) and

metabolic stability.

Case Study: Synthesis of a GPR40 Agonist Analog In a typical workflow, the acid chloride is

coupled with a cyclic amine (e.g., piperidine derivative) to form the core, followed by a Suzuki

coupling to attach a heteroaryl group at the bromine position.

Enzyme Inhibitors (Kinases & Phosphatases)
The scaffold is utilized to synthesize Type II kinase inhibitors. The "bent" geometry provided by

the ether linkage allows the inhibitor to navigate the ATP-binding site and the allosteric

hydrophobic back-pocket.

PTP1B Inhibitors: Biphenyl ethers are known isosteres for tyrosine substrates. The acid

chloride facilitates the attachment of phosphotyrosine mimetics.

Materials Science: Liquid Crystals
Benzoyl chloride derivatives are standard precursors for mesogens (liquid crystal molecules).

Role: The rigid biphenyl core promotes mesophase formation.

Modification: The bromine atom introduces a lateral dipole, which can lower melting points

and stabilize the nematic phase, crucial for display technology applications.

Part 3: Experimental Protocols
Standard Protocol: Amide Coupling
Objective: Synthesis of N-substituted-4-[(3-bromobenzyl)oxy]benzamide. Scale: 1.0 mmol.
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Reagent Equivalents Role

4-[(3-Bromobenzyl)oxy]benzoyl

chloride
1.0 eq Electrophile

Primary/Secondary Amine 1.1 eq Nucleophile

Triethylamine (Et₃N) or DIPEA 2.0 eq Base (Acid Scavenger)

Dichloromethane (DCM) Solvent (0.1 M) Reaction Medium

Step-by-Step Methodology:

Preparation: Dissolve 1.1 eq of the amine and 2.0 eq of Et₃N in anhydrous DCM under an

inert atmosphere (N₂ or Ar). Cool to 0°C.

Addition: Dissolve 1.0 eq of 4-[(3-bromobenzyl)oxy]benzoyl chloride in a minimal volume

of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

Expert Insight: Slow addition prevents the formation of di-acylated byproducts if primary

amines are used.

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via

TLC (30% EtOAc/Hexanes).

Workup: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash the organic

layer with 1M HCl (to remove unreacted amine) and brine.

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Self-Validating Quality Control
Before proceeding to biological assays, the synthesized compound must pass the following

checks:

¹H NMR: Verify the disappearance of the acid chloride peaks and the appearance of the

amide N-H signal.
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LC-MS: Confirm the presence of the bromine isotope pattern (M and M+2 peaks of equal

intensity).

Part 4: Synthetic Workflow Visualization
The following diagram details the logical flow from the raw building block to a functional drug

candidate library.
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Figure 2: Sequential synthesis workflow for generating GPCR ligand libraries.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

